![molecular formula C4H16B3F12N3 B13415592 N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] CAS No. 68025-47-8](/img/structure/B13415592.png)
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] is a chemical compound with the molecular formula C4H16B3F12N3. It is known for its unique structure, which includes ammonium and tetrafluoroborate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] typically involves the reaction of ethylenediamine with tetrafluoroboric acid. The process requires careful control of reaction conditions, including temperature and pH, to ensure the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+Tetrafluoroboric acid→N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise monitoring of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ammonium groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different borate compounds, while substitution reactions can produce a variety of substituted ammonium derivatives.
科学的研究の応用
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] is utilized in several scientific research fields, including:
Chemistry: It serves as a reagent in various chemical syntheses and analytical techniques.
Biology: The compound is used in biochemical assays and as a component in certain biological buffers.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It finds use in industrial processes, including catalysis and material science.
作用機序
The mechanism by which N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ammonium groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N-(2-Aminoethyl)ethylenediamine
- Ethylenediammonium tetrafluoroborate
- Bis(2-aminoethyl)amine
Uniqueness
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] is unique due to its specific combination of ammonium and tetrafluoroborate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
特性
CAS番号 |
68025-47-8 |
|---|---|
分子式 |
C4H16B3F12N3 |
分子量 |
366.6 g/mol |
IUPAC名 |
bis(2-azaniumylethyl)azanium;tritetrafluoroborate |
InChI |
InChI=1S/C4H13N3.3BF4/c5-1-3-7-4-2-6;3*2-1(3,4)5/h7H,1-6H2;;;/q;3*-1/p+3 |
InChIキー |
XHOUSPSFWKAVCY-UHFFFAOYSA-Q |
正規SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C(C[NH2+]CC[NH3+])[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


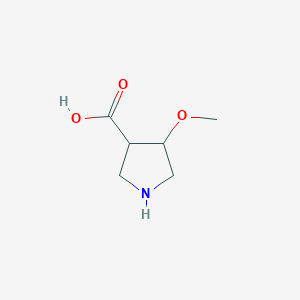
![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
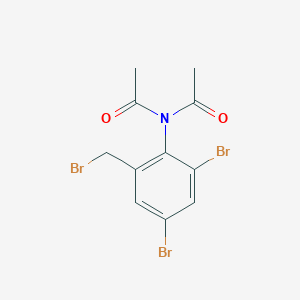
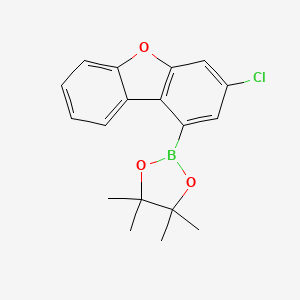
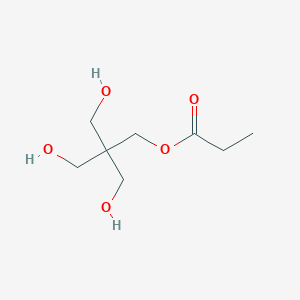

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)

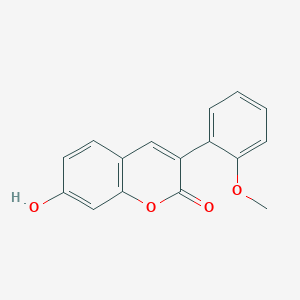

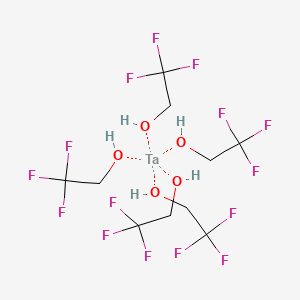
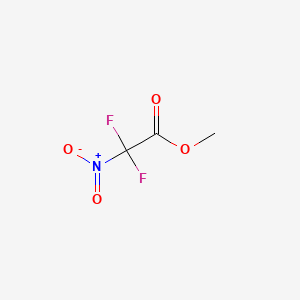
![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)
